Boiling Point and Physical State: tert-Butyl Ester Confers Reduced Volatility vs. Methyl and Ethyl Analogs
The tert-butyl ester exhibits a substantially higher predicted boiling point (236.4 °C) compared to the methyl ester (197 °C) and the ethyl ester (209.5 °C), translating to reduced volatility and lower evaporative loss during ambient-temperature synthetic operations . All three esters are liquids near room temperature, whereas the free acid is a solid with a melting point of 87–89 °C, limiting its direct use in reactions requiring homogeneous liquid-phase conditions . The tert-butyl ester thus occupies a distinct handling window: it remains a freely flowing liquid across a wider temperature range than the methyl ester (flash point 69.4 °C) while offering superior containment in open-vessel processes compared to the more volatile methyl analog .
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 236.4 ± 33.0 °C (predicted) |
| Comparator Or Baseline | Methyl tetrahydro-2H-pyran-4-carboxylate: 197 °C; Ethyl tetrahydro-2H-pyran-4-carboxylate: 209.5 °C at 760 mmHg; Free acid (5337-03-1): solid, mp 87–89 °C |
| Quantified Difference | ΔTb = +39.4 °C above methyl ester; +26.9 °C above ethyl ester |
| Conditions | Predicted values (ACD/Labs or equivalent); experimental data for methyl and ethyl esters at ambient pressure |
Why This Matters
The higher boiling point reduces solvent evaporation losses during concentration steps and enables more controlled distillative purification, an important consideration for procurement when scale-up or recovery is anticipated.
